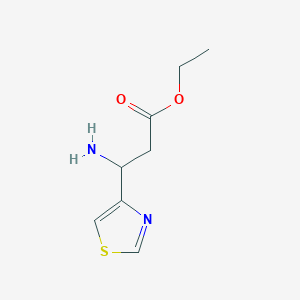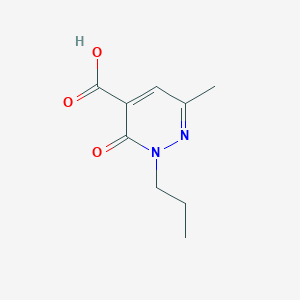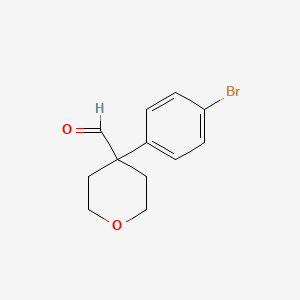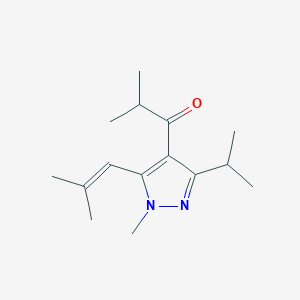
4-Butyl-6-chloro-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-6-chloro-2-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-6-chloro-2-phenylpyrimidine typically involves the reaction of appropriate substituted anilines with chlorinated pyrimidines under basic conditions. One common method includes the use of potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent . The reaction is carried out at low temperatures (0–5°C) to ensure high yield and selectivity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-6-chloro-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Potassium tert-butoxide, N-methylpyrrolidone, and various nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Aplicaciones Científicas De Investigación
4-Butyl-6-chloro-2-phenylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the development of fungicides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Butyl-6-chloro-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cancer cell proliferation . The compound’s effects are mediated through binding to these molecular targets, leading to the inhibition of their activity and subsequent therapeutic effects.
Comparación Con Compuestos Similares
4-Chloro-2-phenylpyrimidine: Lacks the butyl group at position 4, resulting in different chemical properties and applications.
6-Chloro-2-phenylpyrimidine: Similar structure but without the butyl group, leading to variations in reactivity and biological activity.
Uniqueness: 4-Butyl-6-chloro-2-phenylpyrimidine is unique due to the presence of the butyl group at position 4, which can influence its lipophilicity, reactivity, and overall biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can be exploited for specific applications in medicinal chemistry and agrochemicals .
Propiedades
Fórmula molecular |
C14H15ClN2 |
|---|---|
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
4-butyl-6-chloro-2-phenylpyrimidine |
InChI |
InChI=1S/C14H15ClN2/c1-2-3-9-12-10-13(15)17-14(16-12)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
Clave InChI |
PWZWEWJVWWIISB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780115.png)


![2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11780128.png)

![3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780144.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B11780158.png)
![2-(Difluoromethoxy)-7-methylbenzo[d]oxazole](/img/structure/B11780160.png)


![4-(3-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780169.png)


